8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The compound exhibits significant potential for various scientific applications, particularly in medicinal chemistry due to its interaction with biological receptors.
This compound is classified as a triazaspiro compound, which incorporates nitrogen atoms within its spirocyclic structure. It is notable for its functional groups that enhance its biological activity. The molecular formula for 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is , and its molecular weight is approximately 317.34 g/mol.
The synthesis of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps:
The molecular structure of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features a spiro arrangement that includes three nitrogen atoms within its framework. The compound's structural representation can be derived from its InChI key and SMILES notation:
InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)6-8-19(9-7-16)13(20)11-4-3-5-12(10-11)23-2/h3-5,10H,6-9H2,1-2H3,(H,17,22)This structure indicates the presence of multiple functional groups including methoxy and carbonyl groups which contribute to its reactivity and biological activity.
The chemical reactions involved in synthesizing 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include:
These reactions are carefully controlled to maximize yield while minimizing byproducts.
The mechanism of action of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione primarily involves its interaction with delta opioid receptors in biological systems. Upon binding to these receptors:
The selectivity for delta opioid receptors suggests potential advantages over non-selective opioid agonists regarding side effects and therapeutic efficacy.
The physical properties of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include:
These properties suggest that the compound is likely soluble in organic solvents but may have limited water solubility due to its hydrophobic characteristics .
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several significant applications in scientific research:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: